(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 1-(2H-1,3-benzodioxol-5-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or fully reduced hydrocarbons.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Potential therapeutic agent for the treatment of diseases due to its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one: Similar structure but with the bromine atom in a different position, potentially altering its properties.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in the 3-position of the phenyl ring in (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one imparts unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJHDFAXIFGSGC-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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